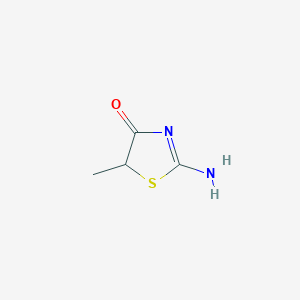
1-Pyrrolidinebutanenitrile
Overview
Description
1-Pyrrolidinebutanenitrile is a chemical compound that serves as an important synthetic intermediate in the production of various pharmaceuticals and organic molecules. It is particularly relevant in the synthesis of neurological disorder therapeutics, including treatments for Parkinson’s and Alzheimer’s diseases, and is also a precursor to pyrroline and pyrrolidine derivatives .
Synthesis Analysis
The synthesis of 1-Pyrrolidinebutanenitrile and its derivatives can be achieved through various methods. One approach involves a nitrile anion cyclization strategy, which has been used to synthesize N-tert-butyl disubstituted pyrrolidines with high enantiomeric excess. This method includes a five-step synthesis from 2-chloro-1-(2,4-difluorophenyl)-ethanone, achieving a 71% overall yield . Another method for synthesizing pyrrolidine derivatives involves a one-pot three-component reaction starting from different starting materials, such as phthalazine, 2-bromoacetophenones, and acetylenic dipolarophiles .
Molecular Structure Analysis
The molecular structure of 1-Pyrrolidinebutanenitrile and related compounds can be characterized by various spectroscopic techniques, including NMR, MS, and IR spectra. X-ray crystallography can also be employed to determine the structure of these compounds . The molecular structure is crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
1-Pyrrolidinebutanenitrile can undergo various chemical reactions. For instance, it can be used in multicomponent reactions to produce polysubstituted pyrido[1,2-a]benzimidazole derivatives . It can also react with β-lactam carbenes and 2-pyridyl isonitriles to yield imidazo[1,2-a]pyridine derivatives, which can serve as fluorescent probes . Additionally, the compound can be involved in cycloaddition reactions to form densely substituted pyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Pyrrolidinebutanenitrile are influenced by its functional groups and molecular structure. It is known that the compound is unstable at room temperature, which necessitates the preparation of its hydrochloride salt for stable storage . The reactivity of 1-Pyrrolidinebutanenitrile in various chemical reactions highlights its importance as a versatile intermediate in organic synthesis. The compound's properties can be further studied through experimental methods to determine its boiling point, melting point, solubility, and other relevant physical characteristics.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques: 1-Pyrrolidinebutanenitrile is a key intermediate in synthesizing neurological disorder therapeutics, including those for Parkinson’s and Alzheimer’s diseases. It is also an industrial precursor to pyrrolidine and pyrroline. An improved synthesis method using Co(II) catalysis or a modified Staudinger reduction has been developed, indicating the compound's significance in pharmaceutical manufacturing (Capon et al., 2020).
Biological and Medicinal Research
Metabolic Studies
The compound has been studied in the context of metabolic transformations, such as the conversion of delta 1-pyrroline to 4-aminobutanoic acid and 2-pyrrolidinone in rabbit liver preparations. This highlights its role in understanding metabolic pathways and potential therapeutic implications (Callery et al., 1980).
Novel Drug Development
Research on new pyrrole derivatives, designed as chemical analogs of 1,4-dihydropyridines drugs, suggests potential applications in developing new calcium channel blockers. This indicates the role of 1-Pyrrolidinebutanenitrile derivatives in creating new pharmaceuticals with biological activity and low acute toxicity (Ivan et al., 2021).
Pharmaceutical Synthesis
The compound is used in the construction of functionalized pyrrolidine rings, which are common in pharmaceutical candidates and natural compounds. This showcases its utility in creating diverse polyfunctional structures for medicinal applications (En et al., 2014).
Applications in Chemistry and Material Science
- Chemical Stability and Reactivity: Research on the stability and reactivity of 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate in various solvents, including ionic liquids, illustrates its potential in chemical synthesis and material science. The findings suggest applications in developingnew substances and efficient reaction environments (Velázquez et al., 2010).
Polymer Science
The use of 1-methyl-2-pyrrolidinone as an electron-pair donor in polymerization processes, particularly for the creation of living α,ω-bis(t-chloro)polyisobutylene, highlights its importance in advanced polymer synthesis. This underscores its role in the development of new polymeric materials (Pratap & Heller, 1992).
Cycloaddition Reactions in Organic Synthesis
The study of [3+2] cycloaddition reactions involving pyrrolidines demonstrates their significance in organic synthesis. Such reactions are essential for producing industrially and medicinally relevant heterocyclic compounds, indicating the broader applicability of 1-Pyrrolidinebutanenitrile derivatives in chemical manufacturing (Żmigrodzka et al., 2022).
Safety and Hazards
Future Directions
While the exact future directions for 1-Pyrrolidinebutanenitrile are not specified in the search results, pyrrolidine compounds are of great interest in drug discovery due to their wide range of pharmacological activities . They are seen as a versatile scaffold for the development of novel biologically active compounds .
properties
IUPAC Name |
4-pyrrolidin-1-ylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c9-5-1-2-6-10-7-3-4-8-10/h1-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDDDHPYSNZBPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189035 | |
| Record name | 1-Pyrrolidinebutyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolidinebutanenitrile | |
CAS RN |
35543-25-0 | |
| Record name | 1-Pyrrolidinebutanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35543-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinebutyronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035543250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pyrrolidinebutyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-pyrrolidin-1-ylbutyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-{[(Benzyloxy)carbonyl]amino}benzoic acid](/img/structure/B1330095.png)








